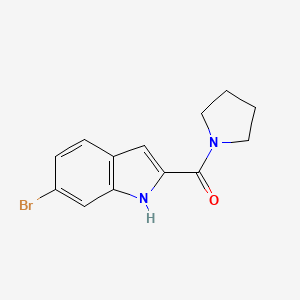
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide, also known as AG490, is a tyrosine kinase inhibitor that has been extensively studied in the field of scientific research. It is a small molecule that has been shown to have significant effects on various cellular processes, making it a valuable tool for investigating the mechanisms underlying a wide range of biological phenomena.
Wirkmechanismus
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cellular signaling pathways. By blocking the activity of these enzymes, N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide can disrupt the downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cell types. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has several advantages as a tool for scientific research. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for investigating the mechanisms underlying various biological processes. However, it also has some limitations. For example, its effects on tyrosine kinases are not specific, meaning that it can inhibit the activity of multiple enzymes simultaneously. This can make it difficult to interpret the results of experiments using N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide.
Zukünftige Richtungen
There are many potential future directions for research involving N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide. One promising area is the development of more specific tyrosine kinase inhibitors that can selectively target individual enzymes. Another area of interest is the investigation of the role of tyrosine kinases in various disease states, including cancer and autoimmune disorders. Finally, the development of new methods for synthesizing and modifying N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide could lead to the development of even more versatile tools for scientific research.
Synthesemethoden
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide can be synthesized using a variety of methods. One commonly used approach involves the reaction of 2,3-dimethylindole with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. The resulting product is then treated with tert-butyl chloroformate to yield N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of various tyrosine kinases. It has been shown to have significant effects on a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. As a result, it has been used to investigate the role of tyrosine kinases in various disease states, including cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
N,N,2,3-tetramethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-9(2)14-12-6-5-10(7-11(8)12)13(16)15(3)4/h5-7,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTUROUNZQXLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyridine-4-carboxylicacidethylester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)

![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)


![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)

![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)


![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)